ATP,Gamma S -

ATP,Gamma S

Catalog Number: EVT-10926891
CAS Number:
Molecular Formula: C10H16N5O12P3S
Molecular Weight: 523.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine 5'-O-(3-thiotriphosphate), commonly referred to as ATP, Gamma S, is a modified nucleotide that serves as a non-hydrolyzable analog of adenosine triphosphate. This compound is significant in biochemical research due to its ability to mimic ATP while resisting hydrolytic degradation, making it a valuable tool in studying nucleotide signaling and enzyme interactions. The molecular formula for ATP, Gamma S is C10_{10}H16_{16}N5_5O12_{12}P3_3S, with a molecular weight of 523.24 g/mol .

Source

ATP, Gamma S can be synthesized through various methods, including enzymatic processes and chemical modifications of adenosine triphosphate. Its stable nature allows it to act as an agonistic ligand for purinergic receptors, particularly the A1_1 receptor, which plays a crucial role in cellular signaling pathways .

Classification

ATP, Gamma S is classified as a nucleotide analog and falls under the category of gamma-phosphate modified nucleotides. It is used extensively in biochemical assays and studies involving kinases and other enzymes that utilize nucleotides as substrates .

Synthesis Analysis

Methods

The synthesis of ATP, Gamma S can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves using enzymes such as nucleoside triphosphate diphosphate kinase to catalyze the transfer of a thiophosphate group to adenosine diphosphate or adenosine triphosphate. This results in the formation of ATP, Gamma S .
  2. Chemical Modification: Another approach involves the chemical modification of ATP by replacing the gamma phosphate with a thiophosphate group. This can be accomplished by activating ATP with reagents like dicyclohexylcarbodiimide (DCC) in the presence of thiophosphate .

Technical Details

  • The enzymatic synthesis typically requires controlled conditions to ensure high yields and purity.
  • Chemical synthesis often involves multiple steps and purification processes to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

ATP, Gamma S has a complex structure that includes an adenosine moiety linked to three phosphate groups, with the terminal phosphate being replaced by a sulfur atom instead of oxygen. This modification imparts unique properties to the molecule.

Data

  • Molecular Weight: 523.24 g/mol
  • Molecular Formula: C10_{10}H16_{16}N5_5O12_{12}P3_3S
  • CAS Number: 93839-89-5
  • Spectroscopic Properties: λ max at 259 nm .
Chemical Reactions Analysis

Reactions

ATP, Gamma S participates in various biochemical reactions similar to those involving ATP. It acts as a substrate for kinases and can be phosphorylated or dephosphorylated in enzymatic reactions.

Technical Details

  • In kinase assays, ATP, Gamma S can substitute for ATP in reactions where hydrolysis is not desired.
  • The stability against hydrolysis allows for prolonged experiments without rapid degradation of the substrate .
Mechanism of Action

Process

The mechanism of action for ATP, Gamma S primarily involves its interaction with purinergic receptors and kinases. Upon binding to these proteins, it mimics ATP's function but does not undergo hydrolysis.

Data

  • It activates signaling pathways through purinergic receptors (e.g., P2Y and A1 receptors), impacting various cellular processes such as cytokine secretion and ion channel regulation .
  • Studies have shown that ATP, Gamma S can effectively modulate intracellular signaling cascades similar to those activated by ATP itself .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in water; stability is maintained at pH levels above 7.0.

Chemical Properties

  • Stability: Resistant to hydrolysis compared to adenosine triphosphate.
  • Reactivity: Functions similarly to ATP in biochemical assays but does not participate in hydrolytic reactions due to the sulfur atom replacing the oxygen in the phosphate group .
Applications

ATP, Gamma S has numerous scientific applications:

  1. Biochemical Research: Used as a substrate in kinase assays where hydrolysis must be minimized.
  2. Cell Signaling Studies: Acts as an agonistic ligand for purinergic receptors, facilitating studies on receptor activation and downstream signaling pathways.
  3. Molecular Biology: Employed in techniques such as 5' end labeling of RNA and DNA using T4 Polynucleotide Kinase .
  4. Pharmacological Research: Investigates the role of purinergic signaling in various physiological processes and diseases.
Mechanistic Roles of Adenosine 5′-O-(3-thio)triphosphate in Biochemical Systems

Adenosine 5′-O-(3-thio)triphosphate (ATPγS) serves as a chemically modified analog of adenosine triphosphate (ATP), where a sulfur atom substitutes the non-bridging oxygen in the γ-phosphate group. This structural alteration confers unique biochemical properties that make ATPγS indispensable for probing enzymatic mechanisms, protein dynamics, and post-translational modifications. Its applications span investigations of ATP hydrolysis-dependent processes, stabilization of transient protein conformations, and trapping of enzymatic intermediates.

Adenosine 5′-O-(3-thio)triphosphate as a Non-Hydrolyzable Adenosine Triphosphate Analog in Enzymatic Studies

Conventionally, ATPγS has been classified as a "non-hydrolyzable" adenosine triphosphate analog due to the thiophosphate substitution, which increases the dissociation energy of the γ-phosphoryl group and impedes hydrolysis in many enzyme systems. This property historically enabled its use in trapping pre-hydrolysis states of ATPases. However, rigorous studies on eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase, revealed that ATPγS hydrolysis occurs efficiently under specific conditions. In the presence of single-stranded poly(U) RNA, eIF4A hydrolyzes ATPγS·Mg²⁺ with kinetic parameters nearly identical to ATP·Mg²⁺ (kcat = 1.01 min⁻¹ vs. 0.97 min⁻¹; KM = 66 μM vs. 58 μM) [1]. This observation refuted the universal non-hydrolyzable designation and highlighted context-dependent hydrolysis. The retained hydrolytic capacity stems from eIF4A’s active site accommodating the thiophosphate moiety without perturbing the rate-limiting step—suggesting a non-chemical step (e.g., product release or conformational change) governs catalysis [1]. Consequently, ATPγS also supports RNA unwinding by eIF4A, albeit at ~20-fold reduced rates compared to adenosine triphosphate, attributed to weakened RNA binding in the ATPγS-bound state [1].

Table 1: Comparative Steady-State Kinetics of eIF4A with Adenosine Triphosphate and Adenosine 5′-O-(3-thio)triphosphate

Substratekcat (min⁻¹)KM (μM)RNA Unwinding Efficiency
ATP·Mg²⁺0.97 ± 0.0658 ± 11100% (Reference)
ATPγS·Mg²⁺1.01 ± 0.0466 ± 9~5% (Relative to ATP)

Modulation of Nucleotide-Binding Domain Dynamics in AAA+ Adenosine Triphosphatases

In AAA+ (ATPases Associated with diverse cellular Activities) adenosine triphosphatases, ATPγS modulates the conformational dynamics of nucleotide-binding domains (NBDs). These hexameric enzymes utilize ATP hydrolysis to remodel substrates via mechanical force generation. ATPγS binding stabilizes symmetric or quasi-symmetric states within the NBD ring that resemble the ATP-bound pre-hydrolysis state, enabling structural characterization of cooperative transitions. For instance, in F₁Fₒ-ATP synthase—a rotary motor where γ-subunit rotation couples ATP synthesis to proton gradients—ATPγS binding to catalytic β-subunits slows rotational speed but sustains directional rotation [2]. Single-molecule studies using gold nanoparticles attached to the γ-subunit revealed >400 rotations per second during ATPγS-driven rotation, indicating that hydrolysis is not strictly required for mechanical coupling but enhances transition state optimization [2]. The thiophosphate’s steric bulk and altered charge distribution perturb Mg²⁺ coordination geometry, delaying hydrolysis while permitting conformational changes essential for force transduction. This "kinetic trapping" facilitates the dissection of rotary sub-steps and coordination between catalytic sites [2] [3].

Stabilization of Weak Binding States in Actomyosin Interactions

Within actomyosin systems, ATPγS stabilizes weakly bound states of myosin on actin filaments by decoupling nucleotide hydrolysis from structural transitions. Myosin hydrolyzes ATPγS at <1% of the adenosine triphosphate rate, prolonging the lifetime of the myosin·ADP·thiophosphate (myosin·ADP·Pᵢ analog) state. This state exhibits high actin affinity but inhibits the power stroke—the force-generating conformational change. Biochemical analyses demonstrate that ATPγS:

  • Induces strong actin binding without triggering dissociation during the ATPase cycle,
  • Traps myosin in a pre-power-stroke state via steric hindrance from the thiophosphate, and
  • Permits measurement of nucleotide-binding affinities without hydrolysis-driven dissociation [1].The thiophosphate moiety sterically clashes with residues coordinating the γ-phosphate in the active site, preventing optimal positioning of catalytic water and delaying hydrolysis. Consequently, ATPγS is instrumental in isolating transient intermediates for structural and biophysical studies of muscle contraction and cytoskeletal motility [1] [3].

Thiophosphorylation as a Tool for Investigating Post-Translational Modifications

The thiophosphoryl group transferred from ATPγS to protein substrates generates thiophosphorylated residues that resist cellular phosphatases while mimicking natural phosphoester functions. This property enables long-lived interrogation of phosphorylation-dependent signaling. Key enzymatic and structural insights include:

  • Kinase Mechanism Probes: In arginine kinase, ATPγS serves as a substrate analog to map transition-state interactions. Structural studies of the transition-state analog complex (ADP·Mg²⁺·NO₃⁻·thiophosphoarginine) at 1.86 Å resolution revealed a catalytic network involving Glu²²⁵ (general acid/base), Thr²⁷³/Cys²⁷¹ (thiophosphate stabilization), and four arginine residues (Arg¹²⁶, Arg²²⁹, Arg²⁸⁰, Arg³⁰⁹) that position substrates electrostatically [4]. Thiophosphorylation kinetics confirm Glu²²⁵ protonates the guanidino group during phosphotransfer, while Cys²⁷¹ guides domain closure.

  • Substrate Tagging: Thiophosphorylated serines/threonines serve as chemical handles for affinity enrichment or alkylation-based labeling. This facilitates proteome-wide mapping of kinase substrates and dynamics inaccessible with native phosphorylation due to phosphatase lability [3] [4].

Table 2: Catalytic Residues in Arginine Kinase Governing Thiophosphoryl Transfer from Adenosine 5′-O-(3-thio)triphosphate

ResidueRole in Thiophosphorylation
Glu²²⁵General acid/base catalyst; protonates arginine guanidinium group
Cys²⁷¹Stabilizes transition state; mediates domain closure via conformational changes
Thr²⁷³Activates Cys²⁷¹; hydrogen bonds to thiophosphate
Arg¹²⁶/²²⁹/²⁸⁰/³⁰⁹Electrostatic stabilization of γ-thiophosphate and transition state; hydrogen bond donation

Thus, ATPγS uniquely combines hydrolyzability under specific enzymatic contexts with prolonged stability in covalent enzyme-product complexes, bridging functional and structural analyses of nucleotide-dependent processes [3] [4].

Properties

Product Name

ATP,Gamma S

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)

InChI Key

NLTUCYMLOPLUHL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

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